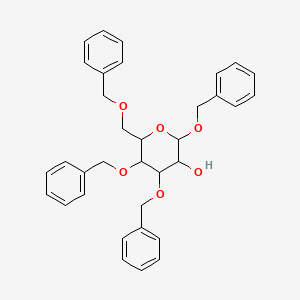
2,4,5-Tris-benzyloxy-6-benzyloxymethyl-tetrahydropyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is a complex carbohydrate molecule. It is primarily used in research related to cancer therapeutics and has applications in studying various immunological disorders and vaccine development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside typically involves the protection of hydroxyl groups in galactose. One common method is the benzylation of galactose derivatives. For instance, 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose can be transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside in a two-step process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar protective group strategies used in laboratory settings. The process involves multiple steps of protection and deprotection of hydroxyl groups to achieve the desired benzylated product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups at specific positions.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Commonly used to replace protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is extensively used in scientific research, including:
Chemistry: As a building block for synthesizing more complex carbohydrate structures.
Biology: Studying carbohydrate-protein interactions and glycosylation processes.
Medicine: Researching cancer therapeutics and immunological disorders.
Industry: Used in the development of vaccines and other biotechnological applications.
Wirkmechanismus
The mechanism by which 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets. It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules. This process is crucial in the synthesis of glycoproteins and other glycoconjugates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another benzylated galactose derivative used in similar applications.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Used as an intermediate in the synthesis of benzylated derivatives.
2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside: A related compound with acetyl protection at the 2-position.
Uniqueness
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is unique due to its specific pattern of benzylation, which provides stability and reactivity in various synthetic applications. Its ability to act as a glycosyl donor makes it valuable in the synthesis of complex carbohydrates and glycoconjugates.
Eigenschaften
Molekularformel |
C34H36O6 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2 |
InChI-Schlüssel |
AFHZEIVSXDXEMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B15129682.png)
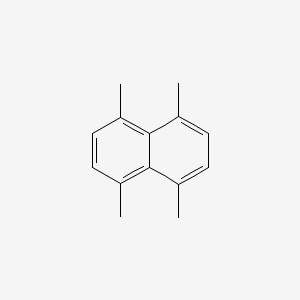



![7-(3,4-Dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B15129710.png)
![Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B15129718.png)
![[5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B15129724.png)
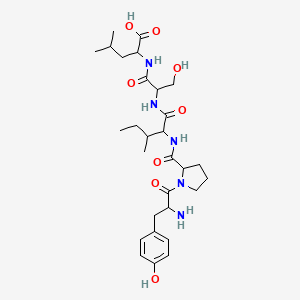
![4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)
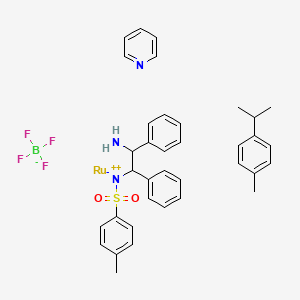
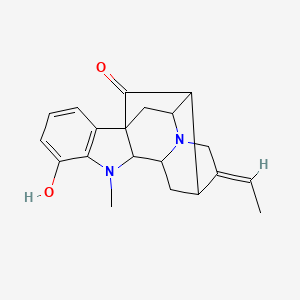
![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)
![Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-](/img/structure/B15129778.png)
